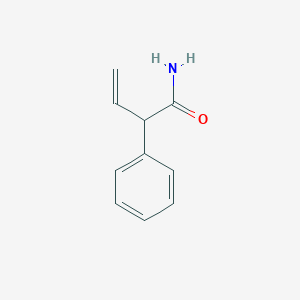

2-Phenylbut-3-enamide

货号:

B018545

CAS 编号:

103205-11-4

分子量:

161.2 g/mol

InChI 键:

HPOMWJQYAHJMNN-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Phenylbut-3-enamide is an organic compound characterized by a phenyl group at the second carbon and an unsaturated enamide moiety (a conjugated amide with a double bond at position 3). The enamide group in such compounds often confers reactivity useful in pharmaceutical synthesis or metabolic modulation .

属性

IUPAC Name |

2-phenylbut-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOMWJQYAHJMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of 2-Phenylbut-3-enamide and Related Compounds

Key Comparisons

- Reactivity and Stability: The enamide group in 2-phenylbut-3-enamide likely enhances conjugation and stability compared to 3-oxo-2-phenylbutanamide, which contains a ketone susceptible to nucleophilic attack. Teriflunomide’s cyano and hydroxy substituents further increase polarity and metabolic resistance, critical for its pharmacological activity . The phenyl group at C2 in all three compounds contributes to lipophilicity, influencing bioavailability and binding affinity in biological systems.

- Synthetic Utility: 3-oxo-2-phenylbutanamide is a documented precursor in illicit amphetamine production due to its ketone group enabling reductive amination . In contrast, 2-phenylbut-3-enamide’s enamide structure may favor cycloaddition or polymerization reactions, though experimental confirmation is lacking. Teriflunomide’s trifluoromethylphenyl substituent and hydroxy-cyano motif are optimized for inhibiting dihydroorotate dehydrogenase (DHODH), a target in autoimmune therapies .

- The absence of electron-withdrawing groups (e.g., cyano) in 2-phenylbut-3-enamide likely reduces its enzyme-binding efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。